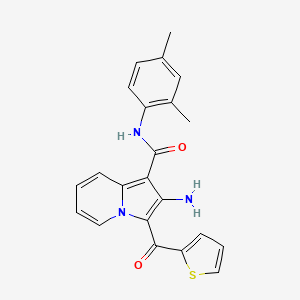

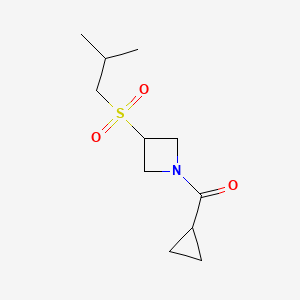

2-(吡啶-3-基甲硫基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .科学研究应用

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones, where 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole can act as a precursor or intermediate.

Development of Multicomponent Reactions

This compound is used in multicomponent reactions to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which have applications in treating conditions like insomnia and brain function disorders . The reactions involve the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, showcasing the versatility of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole in complex chemical syntheses.

Photophysical Studies

The related structural analogs of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole exhibit intriguing photophysical behaviors, such as excitation-dependent fluorescence and phosphorescence . These properties are crucial for developing new organic materials for practical applications like sensors and organic light-emitting diodes (OLEDs).

Catalysis in Organic Synthesis

The compound serves as a catalyst in the oxidation of Csp3-H bonds to synthesize aromatic ketones, particularly pyridin-2-yl-methanones . These ketones are important pharmaceutical intermediates, and the catalytic role of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole derivatives highlights its importance in facilitating efficient and environmentally friendly chemical transformations.

Cancer Therapy

Derivatives of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole are being explored for their potential in cancer therapy, particularly as inhibitors of the FGFR signaling pathway . This pathway’s abnormal activation is implicated in various tumors, and targeting it represents a promising strategy for developing new anticancer drugs.

Pharmaceutical Intermediates

The compound is used as an intermediate in the synthesis of drugs like Lansoprazole and its related compounds . These drugs are proton pump inhibitors used to treat acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

作用机制

安全和危害

属性

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFGBWGHRDUSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)